molecular formula C7H13BO4 B8185378 3-Methoxycarbonyl-cyclopentane-boronic acid

3-Methoxycarbonyl-cyclopentane-boronic acid

Cat. No.: B8185378
M. Wt: 171.99 g/mol
InChI Key: VACRSZIFYTULPZ-UHFFFAOYSA-N
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Description

3-Methoxycarbonyl-cyclopentane-boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by a cyclopentane ring substituted with a methoxycarbonyl group and a boronic acid functional group. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxycarbonyl-cyclopentane-boronic acid typically involves the reaction of cyclopentane derivatives with boron-containing reagents. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3), under controlled conditions . The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxycarbonyl-cyclopentane-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or borohydrides.

    Substitution: Biaryl compounds or other coupled products.

Scientific Research Applications

3-Methoxycarbonyl-cyclopentane-boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methoxycarbonyl-cyclopentane-boronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents and catalysts. In the Suzuki-Miyaura cross-coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The methoxycarbonyl group can also participate in esterification and other functional group transformations, enhancing the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxycarbonyl-cyclopentane-boronic acid is unique due to its cyclopentane ring, which imparts different steric and electronic properties compared to phenylboronic acid derivatives. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(3-methoxycarbonylcyclopentyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BO4/c1-12-7(9)5-2-3-6(4-5)8(10)11/h5-6,10-11H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACRSZIFYTULPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCC(C1)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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